(2R)-2-aminononanoic acid (2R)-2-aminononanoic acid
Brand Name: Vulcanchem
CAS No.: 81177-55-1
VCID: VC21541253
InChI: InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7,10H2,1H3,(H,11,12)/t8-/m1/s1
SMILES: CCCCCCCC(C(=O)O)N
Molecular Formula: C9H19NO2
Molecular Weight: 173.25 g/mol

(2R)-2-aminononanoic acid

CAS No.: 81177-55-1

Cat. No.: VC21541253

Molecular Formula: C9H19NO2

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-aminononanoic acid - 81177-55-1

CAS No. 81177-55-1
Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
IUPAC Name (2R)-2-aminononanoic acid
Standard InChI InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7,10H2,1H3,(H,11,12)/t8-/m1/s1
Standard InChI Key JVPFOKXICYJJSC-MRVPVSSYSA-N
Isomeric SMILES CCCCCCC[C@H](C(=O)[O-])[NH3+]
SMILES CCCCCCCC(C(=O)O)N
Canonical SMILES CCCCCCCC(C(=O)[O-])[NH3+]

Chemical Structure and Properties

Structural Characteristics

(2R)-2-aminononanoic acid possesses several distinctive structural features that define its chemical identity:

  • Molecular formula: C9H19NO2

  • A stereocenter at the alpha carbon with R-configuration

  • A primary amine group (-NH2) at the alpha position

  • A carboxylic acid group (-COOH) connected to the alpha carbon

  • A seven-carbon alkyl chain extending from the alpha carbon

Based on related compound information, we can estimate that (2R)-2-aminononanoic acid has a molecular weight of approximately 173 g/mol .

Physical and Chemical Properties

Drawing from information about its derivatives, we can infer the following properties for (2R)-2-aminononanoic acid:

PropertyCharacteristic
Physical stateLikely a crystalline solid at room temperature
SolubilityLimited water solubility due to extended hydrocarbon chain; better solubility in organic solvents
pKa valuesTypical for amino acids: approximately 2.2 for carboxyl group and 9.4 for amine group
Optical activityOptically active due to chiral center, with specific rotation dependent on solvent and concentration
HydrophobicitySignificant hydrophobic character due to seven-carbon alkyl chain
ReactivityForms peptide bonds through amine and carboxyl groups

Protected Derivatives and Synthesis

Fmoc-Protected Form

For applications in peptide synthesis, (2R)-2-aminononanoic acid is typically converted to its Fmoc-protected derivative, (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]nonanoic acid, as identified in multiple sources . This protected form has the following characteristics:

PropertyValue
CAS Number1262886-66-7
Molecular FormulaC24H29NO4
Molecular Weight395.5 g/mol
Exact Mass395.21
InChI KeyGUZDXKHXLJQSLH-JOCHJYFZSA-N

According to available data, the Fmoc group serves as a protective moiety for the amino group, allowing for selective coupling reactions in peptide synthesis . This protection is essential to prevent unwanted side reactions and ensure the formation of the desired peptide sequence.

Synthetic Approaches

While the search results don't provide specific synthetic routes for the unprotected (2R)-2-aminononanoic acid, several established methods exist for synthesizing amino acids with specific stereochemistry:

  • Asymmetric synthesis using chiral auxiliaries

  • Enzymatic resolution of racemic mixtures

  • Stereoselective alkylation of glycine equivalents

  • Asymmetric hydrogenation of dehydroamino acid precursors

Applications in Peptide Chemistry

Incorporation into Peptides

(2R)-2-aminononanoic acid, when incorporated into peptides, modifies their properties in several important ways:

  • The extended hydrocarbon chain increases peptide hydrophobicity

  • The R-configuration at the alpha carbon can influence peptide secondary structure

  • As an unnatural amino acid, it confers resistance to proteolytic degradation

  • It alters the pharmacokinetic properties of peptide-based therapeutics

Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the Fmoc-protected form of (2R)-2-aminononanoic acid is particularly valuable. The key advantages include:

  • The Fmoc group can be removed under mild basic conditions, typically using piperidine in DMF

  • This facilitates the sequential addition of amino acids during synthesis

  • The orthogonal protection scheme allows for selective deprotection and coupling

  • The resulting peptides can be cleaved from the solid support under acidic conditions

Effects on Peptide Properties

The incorporation of (2R)-2-aminononanoic acid into peptides significantly modifies their properties:

PropertyEffect of Incorporation
HydrophobicityIncreases due to extended hydrocarbon chain
Membrane permeabilityPotentially enhanced, facilitating cell penetration
Structural conformationMay induce specific secondary structures or turns
Metabolic stabilityOften improved due to resistance to common proteases
SolubilityTypically decreased in aqueous environments

Biological Significance

Structure-Activity Relationships

The specific stereochemistry and extended hydrophobic chain make (2R)-2-aminononanoic acid valuable for structure-activity relationship studies in peptide research. By incorporating this amino acid at specific positions in bioactive peptides, researchers can explore:

  • The importance of hydrophobicity at particular positions

  • The role of specific stereochemistry in receptor binding

  • The influence of chain length on biological activity

  • The impact on secondary structure formation and stability

SupplierProduct NamePurityCAS Number
CymitQuimicaFmoc-(2R)-2-aminononanoic acid97%1262886-66-7
LEAP CHEM CO., LTD.N-Fmoc-R-2-amino-Nonanoic acidNot specified1262886-66-7

The compound is generally stable under standard laboratory conditions but should be handled with care due to its potential reactivity in certain chemical environments .

Comparison with Related Amino Acids

Structural Homologs

(2R)-2-aminononanoic acid belongs to a family of synthetic amino acids with extended alkyl chains. A related compound is (2R)-2-amino-2-methylnonanoic acid, which has an additional methyl group at the alpha position . Comparing these compounds:

Amino AcidMolecular FormulaMolecular WeightAlpha Substitution
(2R)-2-aminononanoic acidC9H19NO2~173 g/mol (estimated)Hydrogen
(2R)-2-amino-2-methylnonanoic acidC10H21NO2187.28 g/molMethyl group

Comparison with Natural Amino Acids

(2R)-2-aminononanoic acid can be considered an extended homolog of natural amino acids like leucine and isoleucine, which also feature hydrophobic side chains:

Amino AcidCarbon Chain LengthStereochemistryHydrophobicity
(2R)-2-aminononanoic acid9 carbons (straight chain)R at alpha carbonVery high
Leucine6 carbons (branched)S at alpha carbonModerate to high
Isoleucine6 carbons (branched)S at alpha carbon, R at beta carbonModerate to high

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator